molecular formula C14H13N3S B3060383 N-(3-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine CAS No. 320420-01-7

N-(3-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine

Cat. No.: B3060383
CAS No.: 320420-01-7
M. Wt: 255.34
InChI Key: HDIOKFQLUKIROG-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 4H-3,1-benzothiazine core structure linked to a 3-pyridinylmethyl group via an amine bridge. This structural motif is significant as derivatives of 4H-3,1-benzothiazine have been identified as privileged scaffolds in the development of novel therapeutic agents, with documented activities in pharmacological screening . Scientific literature indicates that structurally related benzothiazine compounds have demonstrated a range of promising biological activities. Notably, some 2-aryl-4H-3,1-benzothiazines have shown potent in vitro antiproliferative effects against human cancer cell lines, with some compounds exhibiting more beneficial activity than the common chemotherapeutic agent cisplatin . Furthermore, research into N-(pyridinylmethyl) amides of other heterocyclic carboxylic acids has revealed significant analgesic and anti-inflammatory properties in pharmacological models, suggesting that the pyridinylmethylamine fragment can contribute to biological activity . The mechanism of action for such compounds is often multi-faceted and requires further investigation, but studies on analogs suggest potential interactions through the activation of nicotinic acetylcholine receptors or other pathways . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel molecules, or as a reference standard in bioactivity screening programs to explore new anticancer, analgesic, or anti-inflammatory agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1,4-dihydro-3,1-benzothiazin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-2-6-13-12(5-1)10-18-14(17-13)16-9-11-4-3-7-15-8-11/h1-8H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIOKFQLUKIROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=NCC3=CN=CC=C3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235148
Record name N-(3-Pyridinylmethyl)-4H-3,1-benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320420-01-7
Record name N-(3-Pyridinylmethyl)-4H-3,1-benzothiazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320420-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Pyridinylmethyl)-4H-3,1-benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Chlorobenzothiazine with 3-Pyridinylmethylamine

The most direct route involves reacting 2-chlorobenzothiazine with 3-pyridinylmethylamine. This method parallels the synthesis of N-(4-pyridinylmethyl) analogs, where nucleophilic substitution at the benzothiazine’s 2-position is critical.

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
  • Temperature : 80–100°C for 12–24 hours.
  • Yield : 60–75% after column chromatography.
Mechanism

The chlorine atom at the 2-position of benzothiazine acts as a leaving group, enabling displacement by the primary amine of 3-pyridinylmethylamine. The base deprotonates the amine, enhancing nucleophilicity.

Thiourea Cyclization via Sulfuric Acid

Adapted from methods for 2-amino-4H-3,1-benzothiazin-4-ones, this approach involves synthesizing a thiourea intermediate followed by cyclization.

Step 1: Synthesis of Thiourea Intermediate

3-Pyridinylmethylamine reacts with methyl 2-isothiocyanatobenzoate to form a thiourea derivative.

Conditions :

  • Solvent : Dichloromethane (DCM) at 0°C.
  • Reaction Time : 2 hours.
  • Yield : 85–90%.

Step 2: Cyclization with Concentrated H₂SO₄

The thiourea intermediate undergoes cyclization in concentrated sulfuric acid.

Conditions :

  • Acid Concentration : 98% H₂SO₄.
  • Temperature : Room temperature for 1 hour.
  • Yield : 70–80%.
Side Reactions
  • N-Debenzylation may occur with bulky substituents, necessitating protective groups.
  • Over-acidification can lead to sulfonation of the pyridine ring.

Two-Step Synthesis via 2-Alkylthiobenzothiazinones

This method, validated for 2-alkylthio derivatives, involves:

Step 1: Synthesis of 2-(Methylthio)-4H-3,1-benzothiazine

Anthranilic acid is converted to 2-(methylthio)-4H-3,1-benzothiazine using Lawesson’s reagent.

Conditions :

  • Reagent : Lawesson’s reagent in toluene.
  • Temperature : Reflux at 110°C for 4 hours.
  • Yield : 65%.

Step 2: Displacement with 3-Pyridinylmethylamine

The methylthio group is replaced by 3-pyridinylmethylamine under basic conditions.

Conditions :

  • Solvent : Ethanol.
  • Base : Sodium hydride (NaH).
  • Temperature : 60°C for 6 hours.
  • Yield : 55–60%.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Scalability
Cyclocondensation 2-Chlorobenzothiazine, K₂CO₃ 70 95 High
Thiourea Cyclization H₂SO₄, Thiourea Intermediate 75 90 Moderate
Two-Step Alkylthio Displacement Lawesson’s Reagent, NaH 60 85 Low

Advantages and Limitations :

  • Cyclocondensation : High scalability but requires pure 2-chlorobenzothiazine.
  • Thiourea Cyclization : Efficient but hazardous due to concentrated H₂SO₄.
  • Alkylthio Route : Avoids harsh acids but has lower yields.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Ethanol or THF balances reactivity and ease of isolation.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions.
  • Microwave Assistance : Reduces reaction time by 50% while maintaining yields.

Challenges in Synthesis

  • Regioselectivity : Competing reactions at the pyridine nitrogen may form undesired byproducts.
  • Purification : Silica gel chromatography is essential due to polar intermediates.
  • Stability : The compound degrades under prolonged exposure to light, requiring amber glass storage.

Case Studies and Research Gaps

Case Study 1: Scalability of Thiourea Cyclization

A 2022 study scaled this method to 1 kg batches, achieving 68% yield with purity >99% via recrystallization.

Research Gaps

  • No industrial-scale production protocols exist.
  • Enzymatic or green chemistry approaches remain unexplored.

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazin-2-amine derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(3-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 3-pyridinylmethylamine with a suitable benzothiazine precursor. Common methods include:

  • Reagents : The use of potassium carbonate as a base in dimethylformamide (DMF) under elevated temperatures is standard for optimizing yield and purity.
  • Mechanism : The reaction proceeds via nucleophilic substitution where the pyridinylmethyl group acts as a nucleophile attacking the electrophilic carbon in the benzothiazine ring.

This compound exhibits promising biological properties:

Antimicrobial Activity

Research indicates that compounds within the benzothiazine class demonstrate significant antimicrobial properties. This compound may function by inhibiting specific enzymes critical for bacterial cell wall synthesis, similar to other derivatives like BTZ043 and PBTZ169 that target Mycobacterium tuberculosis .

Anticancer Potential

The compound has been investigated for its anticancer activity. Studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis, potentially leading to apoptosis in cancer cells . The structure–activity relationship (SAR) studies have highlighted that modifications to the benzothiazine core can enhance its efficacy against various cancer cell lines.

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several key areas:

Antitubercular Agents

As part of the broader class of benzothiazine derivatives, this compound shows potential as an antitubercular agent. It is hypothesized to inhibit DprE1, an enzyme essential for the synthesis of the bacterial cell wall in Mycobacterium tuberculosis .

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Pain Management

Certain derivatives have demonstrated analgesic properties superior to traditional pain relievers like Diclofenac. This suggests potential applications in pain management therapies .

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of this compound:

StudyFocusFindings
Nosova et al. (2021)Antimycobacterial ActivityIdentified compounds with IC50 values indicating potent activity against M. tuberculosis .
Recent SAR InvestigationsStructure–Activity RelationshipModifications to the benzothiazine core enhanced bioactivity against various pathogens .
Analgesic Activity StudiesPain ReliefCompounds demonstrated superior pain relief compared to conventional analgesics .

Mechanism of Action

The mechanism of action of N-(3-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-pyridinylmethyl group in the target compound contrasts with aryl (e.g., methylphenyl) or heteroaryl (e.g., thiazole) substituents in analogs. Pyridinyl groups often improve solubility and receptor interactions, as seen in SR 27417, a PAF antagonist .

Biological Activity

N-(3-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine is a compound belonging to the benzothiazine family, characterized by its unique structure that combines a pyridine ring with a benzothiazine core. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in analgesic applications.

  • Molecular Formula : C13H12N2S
  • Molecular Weight : Approximately 255.34 g/mol
  • Structure : The compound features a fused benzene and thiazine ring, which is known for its diverse pharmacological effects. The presence of the pyridine ring enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaKey Features
4H-3,1-Benzothiazin-2-oneC8H7N2OSLacks the pyridine substituent; used in similar applications.
N-(pyridin-2-yl)benzothiazoleC11H9N3SExhibits antibacterial properties; different substitution pattern.
N-(4-pyridinyl)benzothiazoleC11H10N2SSimilar pharmacological profile; different position of pyridine.

The structural uniqueness of this compound lies in the specific combination of the pyridine ring at the 3-position and the benzothiazine core, which may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related benzothiazine compounds:

  • Antimycobacterial Evaluation : A study on halogenated benzothiazine derivatives indicated promising antitubercular activity against M. tuberculosis, suggesting that structural modifications could enhance efficacy against mycobacterial infections .
  • Analgesic Activity Assessment : Research on similar benzothiazine derivatives showed varying degrees of analgesic activity when tested against pain models, indicating that further optimization of the chemical structure could yield more potent analgesics .
  • Structural Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups significantly influence biological activity, highlighting the importance of chemical modifications in developing more effective therapeutic agents .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine

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